(1H-indol-5-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of indolyl methanols, including derivatives similar to “(1H-indol-5-yl)methanol,” can involve a range of strategies. For example, α-Trifluoromethyl-(indol-3-yl)methanols have been synthesized through a formal [3+2] cycloaddition, utilizing α-trifluoromethyl-(indol-3-yl)methanols as trifluoromethylated C3 1,3-dipoles, showcasing the versatility in constructing indole-based compounds (Dong et al., 2014). Additionally, Ag(I)-promoted dehydroxylation and site-selective 1,7-disulfonylation of diaryl(1H-indol-2-yl)methanols have been explored, further illustrating the chemical manipulability of indolyl methanols (Zhou et al., 2018).
Molecular Structure Analysis
The molecular structure of indolyl methanol derivatives has been studied extensively, revealing the impact of substituents on the indole scaffold. A combined experimental and theoretical study on the vibrational and electronic properties of bis-indolic derivatives provides insight into the energetic and spectroscopic profiles, utilizing techniques like DFT to compare theoretical predictions with experimental data, demonstrating the complex interactions within indole derivatives and the influence of methoxy groups on the molecular structure (Al-Wabli et al., 2017).
Chemical Reactions and Properties
Indolyl methanols undergo a variety of chemical reactions, reflecting their rich chemical properties. For instance, the acid-catalyzed reactions of indol-3-yl and indol-2-yl disubstituted methanols do not lead to trimerisation but rather to other significant transformations, such as the formation of diindolylmethanes and reduced indolo[3,2-b]carbazoles, highlighting the reactivity of the indole methanol framework under different conditions (Santoso et al., 2009).
Physical Properties Analysis
The physical properties of indolyl methanols, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. The crystal structure and biological activity of specific indolyl methanol derivatives synthesized with nanosolid superacid highlight the significance of structural analysis in understanding the physical properties and potential applications of these compounds (Yuan et al., 2017).
Scientific Research Applications
Application 1: Synthesis of Indole Derivatives
- Summary of the Application: “(1H-indol-5-yl)methanol” is used as a starting material in the synthesis of certain indole derivatives . These derivatives are key components in the structure of several anti-migraine drug substances like Almotriptan, Sumatriptan, Rizatriptan, and Avitriptan .
- Methods of Application or Experimental Procedures: The synthesis of these compounds starts with commercially available 5-bromo-1H-indole. The compound is treated with copper(I) cyanide in Dimethyl formamide solvent to obtain the desired compound . The main improvement in this synthesis is the simultaneous reduction of three carbonyl groups with an inexpensive reagent called vitride .
- Results or Outcomes: The synthesis results in the production of the desired compound with an 80% yield .
Application 2: Molecular Simulation Visualization
- Summary of the Application: “(1H-indol-5-yl)methanol” can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .
- Methods of Application or Experimental Procedures: The compound’s structure is input into the simulation program. The program then uses algorithms to predict the compound’s behavior under various conditions .
- Results or Outcomes: The outcome of this application is a detailed visualization of the compound’s behavior. This can help researchers understand the compound’s properties and how it might interact with other molecules .
Application 3: Synthesis of Sumatriptan C-dimer Impurity
- Summary of the Application: “(1H-indol-5-yl)methanol” is used in the synthesis of a key starting material for the production of Sumatriptan C-dimer impurity . This impurity is a byproduct in the synthesis of Sumatriptan, a medication used for the treatment of migraine and cluster headaches .
- Methods of Application or Experimental Procedures: The synthesis starts with commercially available 5-Bromo-1H-indole. The compound is treated with copper(I) cyanide in Dimethyl formamide solvent to obtain the desired compound. The main improvement in this synthesis is the simultaneous reduction of three carbonyl groups with an inexpensive reagent called vitride .
- Results or Outcomes: The synthesis results in the production of the desired compound with an 80% yield .
Safety And Hazards
Future Directions
The future directions for the research and development of “(1H-indol-5-yl)methanol” and its derivatives are promising. For instance, one study reported the potential of indole derivatives as anti-tubercular agents . Another study reported the successful synthesis of eighteen unprotected indole analogues, suggesting potential for further exploration .
properties
IUPAC Name |
1H-indol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHFWQNPJMUBQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378472 | |
Record name | Indole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-5-yl)methanol | |
CAS RN |
1075-25-8 | |
Record name | Indole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-indol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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